2-(1H-indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide
Description
2-(1H-Indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide is a heterocyclic compound featuring an indole core linked via a 2-oxoacetamide group to a substituted 1,2-oxazole ring. The oxazole moiety is substituted at the 5-position with a 4-methoxyphenyl group, enhancing electronic and steric properties critical for biological interactions . The 2-oxoacetamide linker in this compound may facilitate hydrogen bonding with target proteins, while the methoxyphenyl group contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-27-15-8-6-13(7-9-15)19-10-14(24-28-19)11-23-21(26)20(25)17-12-22-18-5-3-2-4-16(17)18/h2-10,12,22H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXJSVPNBSXPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Oxazole Ring Formation: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles.
Coupling Reactions: The indole and oxazole intermediates are then coupled using a suitable linker, such as a methylene bridge, under basic conditions.
Final Assembly: The final step involves the acylation of the coupled product to introduce the oxoacetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced to form oxazoline derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Heterocycles
- N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105) This compound replaces the 5-(4-methoxyphenyl)-1,2-oxazole group with a 4-fluorobenzyl moiety. However, the absence of the oxazole ring reduces conformational rigidity, possibly lowering target specificity compared to the parent compound .
2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide
Substituting the 4-methoxyphenyl-oxazole with a 5-methylisoxazole alters steric bulk and electronic distribution. Isoxazole’s oxygen atom may enhance solubility but reduce membrane permeability. This compound has been studied for kinase inhibition but lacks the methoxy group’s metabolic stability .
Analogues with Varied Substituents on the Aromatic Ring
- The dual methoxy groups (indole and phenyl) enhance π-π stacking with aromatic residues in enzyme active sites, as seen in crystallographic studies .
D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid)
This microtubule inhibitor shares the indole-glyoxylamide backbone but replaces the oxazole with a chlorobenzyl-pyridinyl group. D-24851 exhibits potent antitumor activity (complete regression in Yoshida sarcoma models) and lacks neurotoxicity, attributed to its unique binding site on tubulin. However, its chlorobenzyl group may increase hepatotoxicity risk compared to methoxyphenyl-containing analogues .
Analogues with Modified Linkers
- N-(3,4-Dimethylphenyl)-3-(3-methoxy-4-propen-2-oxyphenyl)prop-2-enamide Replacing the 2-oxoacetamide with a propenamide linker introduces conformational flexibility, which may reduce binding specificity.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP):
- Metabolic Stability: Methoxy groups in the target compound reduce CYP450-mediated oxidation compared to halogenated analogues like TCS 1105 .
Biological Activity
2-(1H-indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features an indole core linked to an oxazole ring and a methoxyphenyl group. Its molecular formula is with a molecular weight of 375.37 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H17N3O4 |
| Molecular Weight | 375.37 g/mol |
| IUPAC Name | This compound |
| LogP | 3.285 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The indole moiety can engage in π-stacking interactions with aromatic residues in proteins, while the oxazole ring may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins, influencing various biological pathways.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, one study reported a minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) . The antibacterial mechanism appears to involve inhibition of bacterial protein synthesis and disruption of cell wall integrity.
Anticancer Activity
The compound has shown promising anticancer activity across various cancer cell lines. Research indicates that certain derivatives possess significant antiproliferative effects against rapidly dividing cells such as A549 (lung cancer) . The mechanism involves the induction of apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways involved in cell growth and survival.
COX Inhibition
Another area of research focuses on the compound's potential as a cyclooxygenase (COX) inhibitor. Studies suggest that it may exhibit selective inhibition against COX-II, which is implicated in inflammation and pain pathways . The selectivity for COX-II over COX-I could lead to reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Study 1: Antimicrobial Evaluation
In a study investigating the antimicrobial properties of various indole derivatives, this compound was tested against several bacterial strains. Results indicated strong activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against MRSA .
Study 2: Anticancer Potential
A series of analogs were synthesized and evaluated for their cytotoxicity against cancer cell lines. Compounds derived from this scaffold exhibited IC50 values in the low micromolar range against A549 cells, demonstrating their potential as anticancer agents . Molecular docking studies supported these findings by predicting strong binding affinities to target proteins involved in cancer progression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
